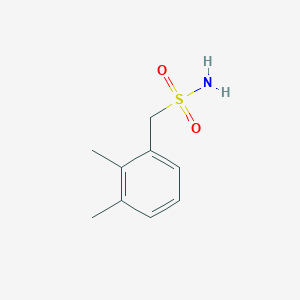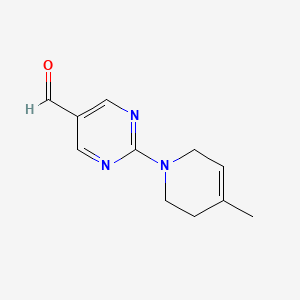
N,N-diethyl-6-methylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6-methylpiperidin-3-amine: is an organic compound with the molecular formula C₁₀H₂₂N₂. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with diethyl and methyl groups, which influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize N,N-diethyl-6-methylpiperidin-3-amine involves the reductive amination of 6-methylpiperidin-3-one with diethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
-
Alkylation: : Another approach is the alkylation of 6-methylpiperidine with diethylamine in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This method requires careful control of reaction conditions to avoid over-alkylation.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These methods utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N,N-diethyl-6-methylpiperidin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can convert it to various reduced forms, depending on the reaction conditions.
-
Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd
Substitution: Alkyl halides, sulfonates, bases like NaOH or KOH
Major Products
Oxidation: N-oxides, carboxylic acids
Reduction: Secondary amines, primary amines
Substitution: Alkylated amines, substituted piperidines
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, N,N-diethyl-6-methylpiperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential effects on neurotransmitter systems. Piperidine derivatives are known to interact with receptors in the nervous system, making them candidates for the development of new drugs targeting neurological disorders.
Medicine
This compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of medications for conditions such as pain, depression, and anxiety.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-6-methylpiperidin-3-amine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-diethylpiperidin-3-amine
- N,N-dimethyl-6-methylpiperidin-3-amine
- N-ethyl-6-methylpiperidin-3-amine
Uniqueness
N,N-diethyl-6-methylpiperidin-3-amine is unique due to the presence of both diethyl and methyl groups on the piperidine ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other piperidine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
N,N-diethyl-6-methylpiperidin-3-amine |
InChI |
InChI=1S/C10H22N2/c1-4-12(5-2)10-7-6-9(3)11-8-10/h9-11H,4-8H2,1-3H3 |
Clave InChI |
UVAHRFJPARAFKP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1CCC(NC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


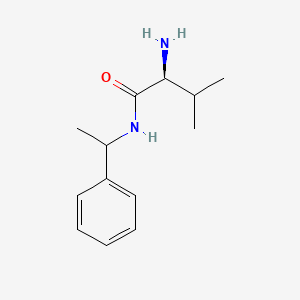

![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
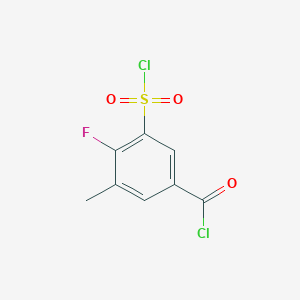
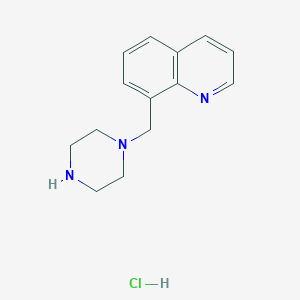

![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
